molecular formula C12H15NO B1492466 trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol CAS No. 2144261-03-8

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Cat. No.: B1492466
CAS No.: 2144261-03-8
M. Wt: 189.25 g/mol
InChI Key: CKDWYEVYXYJYNO-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This particular compound features a cyclobutanol group attached to the indole ring system, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the following steps:

  • Indole Formation: : The starting material is often an indole or a derivative thereof.

  • Cyclobutanol Introduction: : The cyclobutanol group is introduced through a cyclization reaction, often involving a suitable diene and a dienophile under controlled conditions.

  • Reduction: : The compound may undergo reduction steps to achieve the desired trans configuration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

  • Oxidation: : Cyclobutanone or cyclobutanoic acid derivatives.

  • Reduction: : Saturated cyclobutanol derivatives.

  • Substitution: : A variety of functionalized indole derivatives.

Scientific Research Applications

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the biological activity of indole derivatives.

  • Medicine: : Investigating potential therapeutic uses, such as anti-inflammatory or anticancer properties.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: can be compared to other indole derivatives, such as:

  • Indole-3-carbinol: : Known for its anticancer properties.

  • Serotonin: : A neurotransmitter with significant biological activity.

  • Indomethacin: : A nonsteroidal anti-inflammatory drug.

Each of these compounds has unique structural features and biological activities, highlighting the diversity and potential of indole derivatives.

Properties

IUPAC Name

(1R,2R)-2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWYEVYXYJYNO-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.